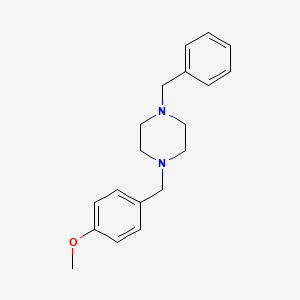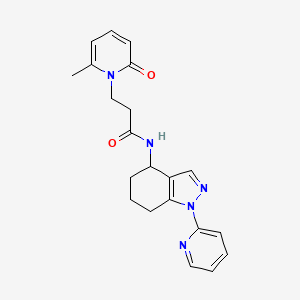![molecular formula C16H20O2 B5619125 1-[4-(4-acetylcyclohexyl)phenyl]ethanone](/img/structure/B5619125.png)
1-[4-(4-acetylcyclohexyl)phenyl]ethanone
概述
描述
1-[4-(4-acetylcyclohexyl)phenyl]ethanone, commonly known as ketamine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been widely used in clinical and research settings due to its unique pharmacological properties. Ketamine has been found to have potential therapeutic effects in a variety of psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain.
作用机制
Ketamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal development. Ketamine binds to the receptor and blocks the action of glutamate, an excitatory neurotransmitter, leading to a decrease in neuronal activity. This mechanism is thought to underlie its antidepressant and analgesic effects.
Biochemical and Physiological Effects
Ketamine has been found to affect various neurotransmitter systems, including glutamate, gamma-aminobutyric acid (GABA), and serotonin. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Ketamine has been found to increase the connectivity between certain brain regions, which may underlie its therapeutic effects.
实验室实验的优点和局限性
Ketamine has several advantages as a research tool. It has a rapid onset of action and a short duration of action, which allows for precise control of its effects. It is also relatively safe and well-tolerated at low doses. However, ketamine has some limitations as a research tool. It is a controlled substance, which makes it difficult to obtain and use. It also has potential side effects, such as dissociation, hallucinations, and cognitive impairment, which may confound research results.
未来方向
There are several future directions for research on ketamine. One area of interest is the development of new drugs that target the NMDA receptor, but with fewer side effects than ketamine. Another area of interest is the investigation of the long-term effects of ketamine on brain function and structure. Additionally, more research is needed to understand the mechanisms underlying its therapeutic effects and to identify patient subgroups that may benefit the most from ketamine treatment. Finally, there is a need for large-scale clinical trials to establish the safety and efficacy of ketamine as a treatment for various psychiatric and neurological disorders.
科学研究应用
Ketamine has been extensively studied for its potential therapeutic effects in various psychiatric and neurological disorders. It has been found to have rapid and long-lasting antidepressant effects in patients with treatment-resistant depression. It has also been shown to reduce symptoms of anxiety and post-traumatic stress disorder. Additionally, ketamine has been found to have analgesic effects and is used in the management of chronic pain.
属性
IUPAC Name |
1-[4-(4-acetylphenyl)cyclohexyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-4,7-8,14,16H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBRWDMANTQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Acetylcyclohexyl)phenyl)ethanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619046.png)
![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B5619061.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5619066.png)
![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5619082.png)

![(3R*,4S*)-4-cyclopropyl-1-{[5-(ethylthio)-2-thienyl]carbonyl}pyrrolidin-3-amine](/img/structure/B5619089.png)
![1,1',3',5'-tetramethyl-5-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H,1'H-3,4'-bipyrazole](/img/structure/B5619090.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5619099.png)

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5619119.png)
![rel-(4aS,7aS)-6-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5619121.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5619134.png)
